molecular formula C5H8O3 B3333785 Ethyl pyruvate-3-13C CAS No. 158612-88-5

Ethyl pyruvate-3-13C

Cat. No.: B3333785
CAS No.: 158612-88-5
M. Wt: 117.11 g/mol
InChI Key: XXRCUYVCPSWGCC-VQEHIDDOSA-N
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Description

Ethyl pyruvate-3-13C is a labeled derivative of ethyl pyruvate, where the carbon at the third position is replaced with the isotope carbon-13. This compound is used extensively in scientific research due to its stability and non-toxic nature. Ethyl pyruvate itself is a derivative of pyruvic acid and has been studied for its antioxidative and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl pyruvate-3-13C can be synthesized through the oxidation of ethyl lactate using MoO3-based mixed oxides . Another method involves the hyperpolarization of [1-13C]ethyl pyruvate as a precursor . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the same principles as laboratory methods but scaled up to meet industrial demands. This includes the use of high-purity reagents and stringent quality control measures to ensure the isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl pyruvate-3-13C undergoes various chemical reactions, including:

    Oxidation: Converts ethyl pyruvate to pyruvic acid.

    Reduction: Reduces ethyl pyruvate to ethyl lactate.

    Substitution: Involves the replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction yields .

Major Products

The major products formed from these reactions include pyruvic acid, ethyl lactate, and various substituted derivatives depending on the reagents used .

Mechanism of Action

Ethyl pyruvate-3-13C exerts its effects primarily through the inhibition of cytokine release, such as tumor necrosis factor-alpha and high mobility group protein B1. These cytokines are involved in the body’s inflammatory response, and their inhibition helps reduce inflammation and tissue damage . The compound also modulates the redox environment and prevents reactive oxygen species-mediated damage .

Comparison with Similar Compounds

Similar Compounds

    Sodium pyruvate-3-13C: Another labeled derivative used in similar research applications.

    Pyruvic-1,2-13C2 acid:

Uniqueness

Ethyl pyruvate-3-13C is unique due to its stability and ability to permeate biological membranes more effectively than its sodium salt counterpart. This makes it particularly useful in in vivo studies where membrane permeability is crucial .

Properties

IUPAC Name

ethyl 2-oxo(313C)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRCUYVCPSWGCC-VQEHIDDOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)[13CH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745857
Record name Ethyl 2-oxo(3-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158612-88-5
Record name Ethyl 2-oxo(3-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 158612-88-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl pyruvate-3-13C
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